

# The Role of BPK-25 in Chromatin Remodeling: A Technical Guide

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## Compound of Interest

Compound Name: *BPK-25*

Cat. No.: *B8210080*

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## Abstract

**BPK-25** is a potent and selective covalent degrader of the Nucleosome Remodeling and Deacetylation (NuRD) complex, a critical regulator of chromatin architecture and gene expression. By inducing the degradation of core NuRD subunits, **BPK-25** offers a powerful chemical tool to probe the multifaceted functions of this complex in cellular processes. This technical guide provides an in-depth overview of **BPK-25's** mechanism of action, its impact on chromatin remodeling, and detailed experimental protocols for its characterization.

## Introduction to BPK-25 and the NuRD Complex

The NuRD complex is a vital multi-protein machine that plays a central role in orchestrating the dynamic landscape of chromatin. It uniquely combines two key enzymatic activities: an ATP-dependent chromatin remodeling function, primarily mediated by the CHD4/Mi-2 $\beta$  ATPase, and a histone deacetylase (HDAC) activity, carried out by HDAC1 and HDAC2.<sup>[1][2][3][4][5]</sup> This dual functionality allows the NuRD complex to reposition nucleosomes and remove acetyl groups from histone tails, leading to a more condensed chromatin state that is generally associated with transcriptional repression.

**BPK-25** is a small molecule that acts as a targeted degrader of several protein components of the NuRD complex. It functions through a post-translational mechanism involving covalent engagement with its target proteins, leading to their degradation. This targeted degradation

provides a rapid and specific method to functionally inactivate the NuRD complex, enabling detailed investigation of its roles in gene regulation and other chromatin-based processes. A non-electrophilic propanamide analog, **BPK-25**-ctrl, which does not affect NuRD complex proteins, serves as an essential negative control for experiments.

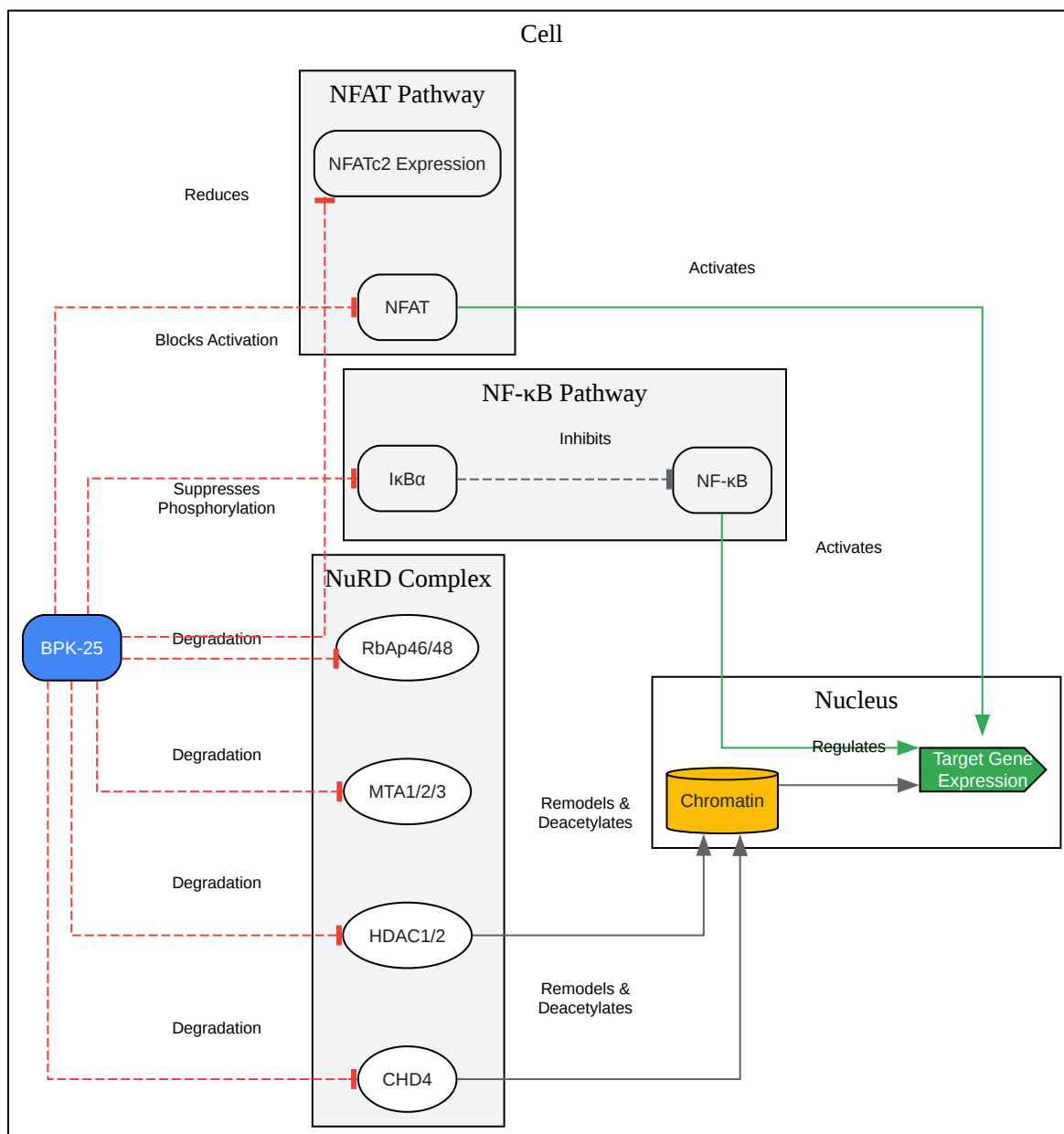
## Mechanism of Action of BPK-25

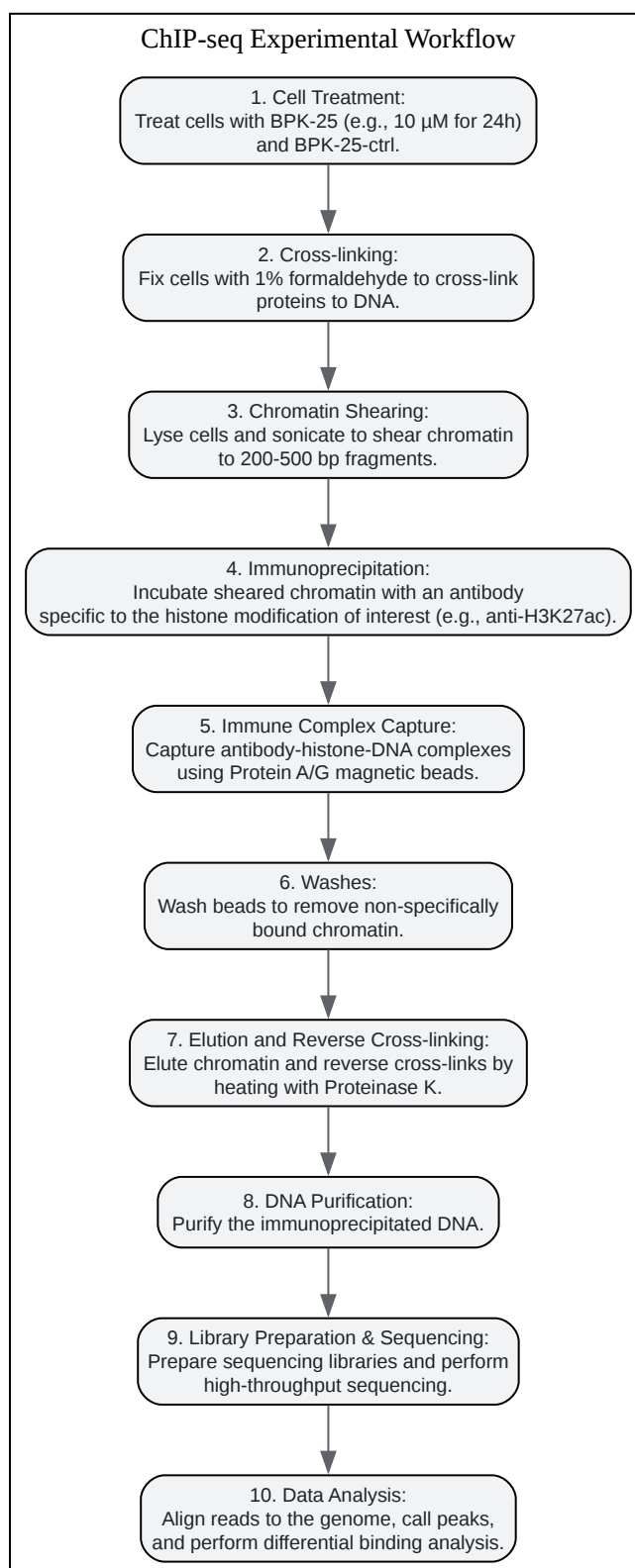
**BPK-25**'s primary mechanism of action is the induction of degradation of NuRD complex proteins. This targeted degradation is concentration- and time-dependent. By removing key components of the NuRD complex, **BPK-25** effectively ablates both its chromatin remodeling and histone deacetylation functions.

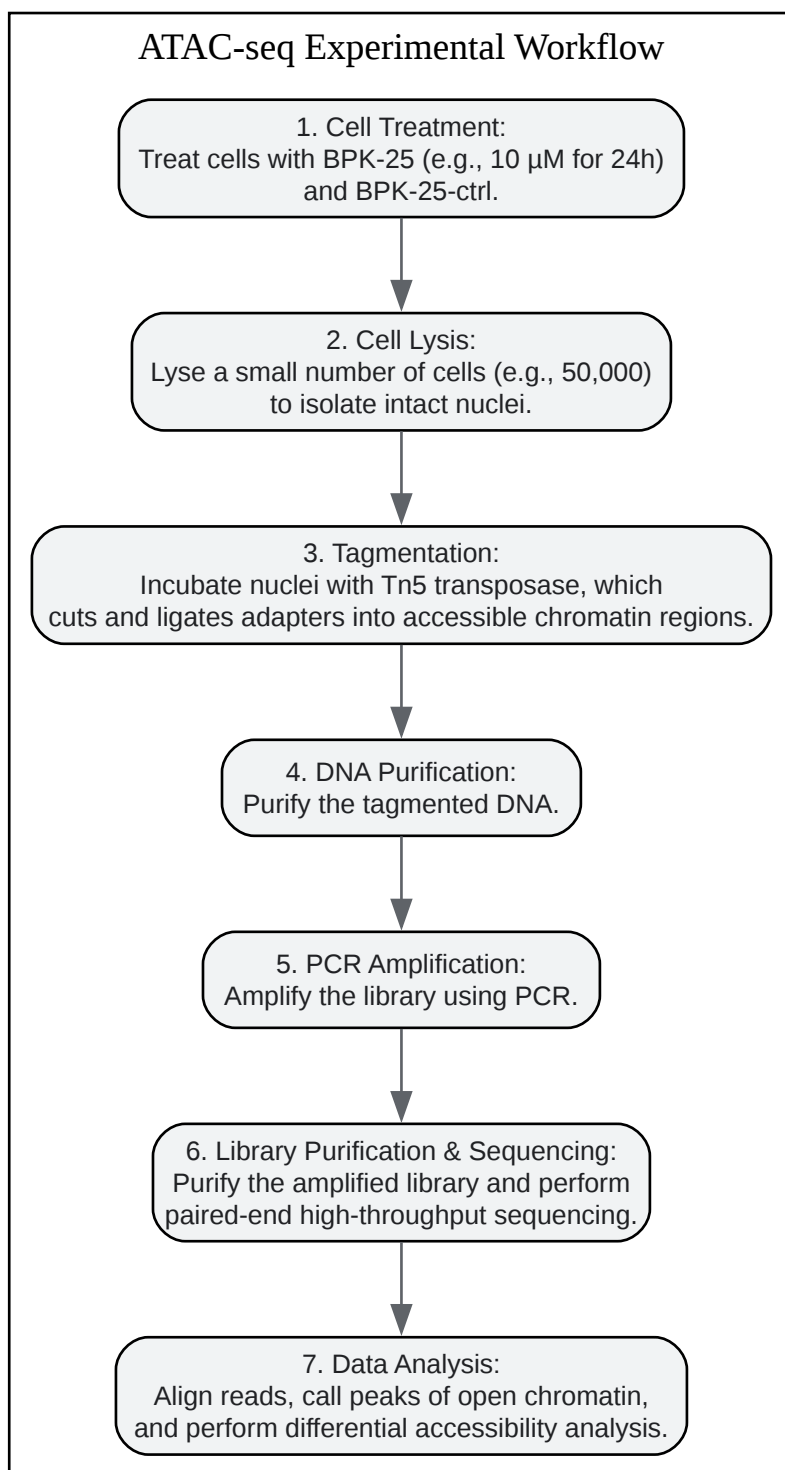
## Signaling Pathways Affected by BPK-25

The functional consequences of NuRD complex degradation by **BPK-25** extend to critical signaling pathways, including the NF- $\kappa$ B and NFAT pathways, which are pivotal in immune responses and other cellular processes.

- **NF- $\kappa$ B Pathway:** **BPK-25** treatment has been shown to suppress the activation of the NF- $\kappa$ B pathway. This is evidenced by a greater than 50% reduction in the phosphorylation of I $\kappa$ B $\alpha$ , a key inhibitory protein in the NF- $\kappa$ B cascade, following a 24-hour treatment with 10  $\mu$ M **BPK-25**. The NuRD complex can regulate the accessibility of NF- $\kappa$ B target gene promoters, and its removal likely alters the chromatin landscape at these sites, thereby influencing NF- $\kappa$ B-dependent transcription.
- **NFAT Pathway:** **BPK-25** also blocks the activation of the Nuclear Factor of Activated T-cells (NFAT). Furthermore, a 4-hour treatment with 10  $\mu$ M **BPK-25** leads to a reduction in the expression of NFATc2 in T cells. NFAT transcription factors are known to interact with chromatin and require accessible DNA for binding. The degradation of the NuRD complex by **BPK-25** is expected to increase chromatin accessibility at NFAT target genes, thereby modulating their expression.







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